3-Methyl-3-phenylpyrrolidin-2-one

Descripción general

Descripción

3-Methyl-3-phenylpyrrolidin-2-one is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-Methyl-3-phenylpyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of neuropharmacology and cardiovascular medicine. This article reviews its synthesis, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

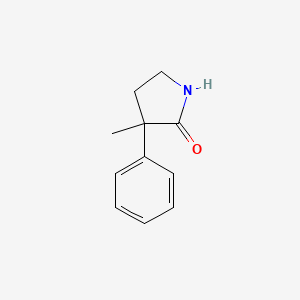

The molecular structure of this compound can be represented as follows:

This compound belongs to a class of pyrrolidinones that have been synthesized for their potential biological activities. The synthesis typically involves the reaction of appropriate amines with carbonyl compounds under specific conditions, leading to the formation of the pyrrolidinone ring structure .

Anticonvulsant Activity

This compound has demonstrated notable anticonvulsant properties. In various animal models, including the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, it exhibited protective effects against seizures. For instance, a study indicated that certain derivatives showed more potent protection than valproic acid, a well-known anticonvulsant .

Antihypertensive and Antiarrhythmic Effects

Research has shown that compounds related to this compound possess significant antihypertensive and antiarrhythmic activities. In experiments involving anesthetized rats, some derivatives demonstrated a marked decrease in systolic and diastolic blood pressure at doses as low as 5 mg/kg intravenously. The most active compound in this context had an ED50 value of 4.9 mg/kg for antiarrhythmic activity .

Binding Affinity Studies

Binding affinity studies reveal that this compound derivatives interact with alpha-adrenoceptors (α1-ARs). The highest affinity observed was a pKi value of 6.43, indicating a strong interaction with these receptors, which are crucial in regulating vascular tone and cardiac function .

Case Studies

- Anticonvulsant Efficacy : A study highlighted the efficacy of this compound in drug-resistant epilepsy models, suggesting its potential as a novel therapeutic agent for patients unresponsive to conventional treatments .

- Cardiovascular Effects : In another investigation, various derivatives were tested for their ability to modulate blood pressure and heart rate in vivo. The results indicated sustained hypotensive effects lasting over an hour post-administration .

Table 1: Pharmacological Activities of this compound Derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Pharmacological Properties

The compound is recognized for its pharmacological potential, particularly as a scaffold for developing drugs targeting various disorders. Research indicates that derivatives of pyrrolidinones exhibit activities against multiple biological targets, including:

- Histone Deacetylases (HDACs) : Compounds similar to 3-methyl-3-phenylpyrrolidin-2-one have been identified as selective inhibitors of HDACs 5 and 6, which are implicated in cancer progression and neurodegenerative diseases .

- Cannabinoid Receptors : These compounds have shown promise as antagonists for cannabinoid receptor 1 (CB1), which plays a role in pain modulation and appetite regulation .

- Cyclin-dependent Kinases : Inhibition of CDK enzymes by pyrrolidinones suggests potential applications in cancer therapeutics .

1.2 Anti-inflammatory and Analgesic Effects

Recent studies have demonstrated that derivatives of this compound possess anti-inflammatory and analgesic properties. For instance, a synthesized derivative exhibited selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), indicating its potential as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . The compound's efficacy was further validated through in vivo models, showing significant reduction in edema comparable to established drugs like aspirin .

Synthetic Organic Chemistry

2.1 Synthesis Techniques

The synthesis of this compound can be achieved through various methodologies, including:

- One-Pot Reactions : Recent advancements highlight the use of donor–acceptor cyclopropanes in one-pot reactions to produce substituted pyrrolidinones efficiently. This method allows for the incorporation of diverse amines, yielding products with high functional group tolerance .

| Methodology | Description | Yield |

|---|---|---|

| One-Pot Reaction | Involves DA cyclopropanes with primary amines | Up to 70% |

| Alkaline Hydrolysis | Dealkoxycarbonylation method | Reasonable yields |

Case Studies

Case Study 1: Synthesis of Pyrrolidinones

A study demonstrated the transformation of donor–acceptor cyclopropanes into various substituted pyrrolidinones using an efficient one-pot process involving Lewis acid catalysis. The resulting compounds were characterized by NMR spectroscopy, confirming their structure and purity .

Case Study 2: Anti-inflammatory Activity Evaluation

In another investigation, a derivative of this compound was synthesized and evaluated for its anti-inflammatory properties. The compound showed moderate inhibition against COX enzymes and was tested in vivo for its effects on carrageenan-induced paw edema in mice, revealing significant therapeutic potential .

Propiedades

IUPAC Name |

3-methyl-3-phenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(7-8-12-10(11)13)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQJWKFRIKOBPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.